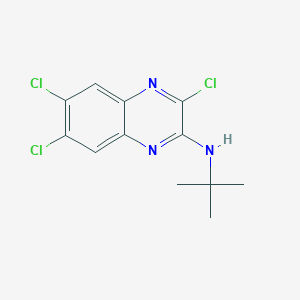

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine” is a chemical compound that contains a quinoxaline core, which is a type of heterocyclic compound. The “N-(tert-Butyl)” indicates that a tert-butyl group is attached to the nitrogen atom of the quinoxaline . The “3,6,7-trichloro” indicates that there are three chlorine atoms attached to the 3rd, 6th, and 7th carbon atoms of the quinoxaline ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoxaline ring, followed by the introduction of the chlorine atoms and the tert-butyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline ring, the three chlorine atoms, and the tert-butyl group attached to the nitrogen atom. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoxaline ring, the chlorine atoms, and the tert-butyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atoms might make the compound more polar, while the tert-butyl group might increase its hydrophobicity .Scientific Research Applications

Asymmetric N-Heterocycle Synthesis via Sulfinimines

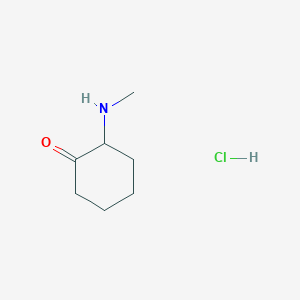

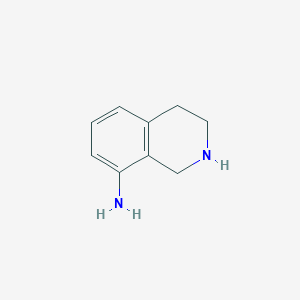

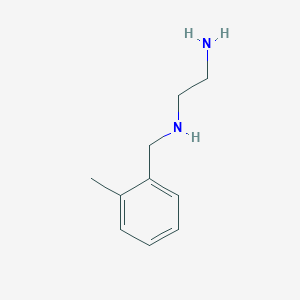

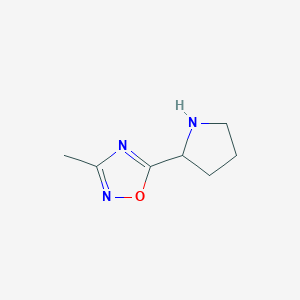

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine serves as a valuable building block in the stereoselective synthesis of amines and their derivatives. Researchers have extensively used enantiopure tert-butanesulfinamide, which emerged as the gold standard over the last two decades. This compound mediates the asymmetric synthesis of N-heterocycles via sulfinimines. The methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles often mimic structural motifs found in natural products and therapeutically applicable compounds .

N-tert-Butyl Amides Synthesis

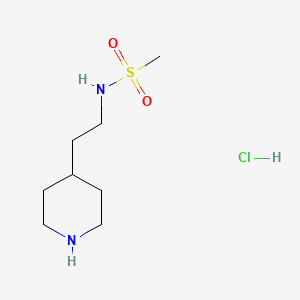

The N-tert-butyl amide group appears in several drugs, including finasteride (used for benign prostatic hyperplasia) and nelfinavir (a protease inhibitor for HIV treatment). Initially, N-tert-butyl amides were synthesized by reacting tert-butyl amines with benzoic acid or its derivatives, using condensing agents like 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Utility in Material Science and Synthetic Chemistry

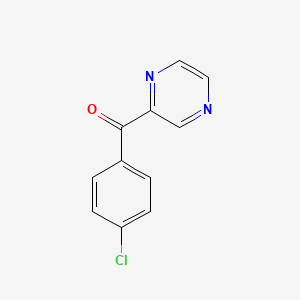

Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate facilitates the assembly of 3-aminochromones under mild conditions. Researchers have harnessed this compound’s utility in material science and synthetic chemistry, particularly for constructing diverse amino pyrimidines.

NMR Studies of Protein Complexes

The tert-butyl group has been employed as a probe in nuclear magnetic resonance (NMR) studies of protein complexes. For instance, it was used to verify the almost quantitative formation of SDS-resistant SNARE complexes, as demonstrated by SDS-PAGE and Coomassie blue staining .

Mechanism of Action

Target of Action

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine primarily targets the 11β-Hydroxysteroid dehydrogenase (11β-HSD) enzymes . These enzymes play a crucial role in the differentiation and proliferation of neoplastic cells . The compound has been found to exhibit inhibitory activity against these enzymes, making it a potential target in anti-cancer therapy .

Mode of Action

The compound interacts with its targets, the 11β-HSD enzymes, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes underlying the development of tumors .

Biochemical Pathways

The inhibition of 11β-HSD enzymes affects the glucocorticoid-related pathways . Glucocorticoids are involved in various physiological processes, including immune response and inflammation. By inhibiting 11β-HSD enzymes, the compound can potentially disrupt these processes, leading to downstream effects that may contribute to its anti-cancer properties .

Pharmacokinetics

The compound’s ability to inhibit 11β-hsd enzymes suggests that it may have good bioavailability and can effectively reach its target sites within the body .

Result of Action

The inhibition of 11β-HSD enzymes by N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can lead to the disruption of glucocorticoid-related processes. This disruption can potentially inhibit the differentiation and proliferation of neoplastic cells, thereby exhibiting anti-cancer effects .

Safety and Hazards

properties

IUPAC Name |

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZWMSFMRFPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609942 |

Source

|

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

281211-09-4 |

Source

|

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.